5-Chloro Dasatinib
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Overview
Description
5-Chloro Dasatinib is a derivative of Dasatinib, a second-generation tyrosine kinase inhibitor. Dasatinib is primarily used in the treatment of Philadelphia chromosome-positive leukemias, including chronic myeloid leukemia and acute lymphoblastic leukemia . The addition of a chlorine atom to the Dasatinib molecule enhances its chemical properties, making it a potent inhibitor of multiple kinases involved in cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro Dasatinib involves several key steps:
Substitution Reaction: 2-bromothiazole-5-formic acid reacts with 2-methyl-4-amino-6-chloropyrimidine to form an intermediate compound.
Acyl Chlorination and Amidation: The intermediate undergoes acyl chlorination with 2-chloro-6-methylaniline, followed by amidation to form the final product.
Hydrolysis: The acetyl group is removed through hydrolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves:
Use of Phase Transfer Catalysts: To enhance reaction efficiency and yield.
Controlled Reaction Conditions: Maintaining specific temperatures and pH levels to ensure high purity and minimal side reactions.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro Dasatinib undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it can form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its primary amine form.
Substitution: Halogen substitution reactions can modify its chlorine atom to other halogens.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, methanol.
Major Products:
Sulfoxides and Sulfones: Formed during oxidation reactions.
Primary Amines: Resulting from reduction reactions.
Scientific Research Applications
5-Chloro Dasatinib has a wide range of applications in scientific research:
Mechanism of Action
5-Chloro Dasatinib exerts its effects by inhibiting multiple tyrosine kinases, including BCR-ABL, SRC family kinases, and c-KIT . It binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling pathways . This inhibition leads to reduced proliferation and increased apoptosis of cancer cells .
Comparison with Similar Compounds
Imatinib: First-generation tyrosine kinase inhibitor used for similar indications.
Nilotinib: Another second-generation tyrosine kinase inhibitor with a different chemical structure but similar targets.
Uniqueness of 5-Chloro Dasatinib:
Potency: this compound is more potent than Imatinib and Nilotinib in inhibiting certain kinases.
Resistance Profile: It is effective against some mutations that confer resistance to other tyrosine kinase inhibitors.
Chemical Stability: The addition of the chlorine atom enhances its chemical stability and bioavailability.
Properties
Molecular Formula |
C22H25Cl2N7O2S |
---|---|
Molecular Weight |
522.4 g/mol |
IUPAC Name |
N-(3,6-dichloro-2-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C22H25Cl2N7O2S/c1-13-15(23)3-4-16(24)20(13)29-21(33)17-12-25-22(34-17)28-18-11-19(27-14(2)26-18)31-7-5-30(6-8-31)9-10-32/h3-4,11-12,32H,5-10H2,1-2H3,(H,29,33)(H,25,26,27,28) |
InChI Key |
LITGONQXXNEUDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO)Cl)Cl |
Origin of Product |
United States |
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